molecular formula C21H23Cl2N3O2 B268159 N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

Cat. No. B268159
M. Wt: 420.3 g/mol
InChI Key: SKEQOSDHXUAXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine, also known as TRV130, is a novel opioid analgesic drug that has gained significant attention in the field of pain management due to its unique mechanism of action. TRV130 is a G protein-biased mu-opioid receptor (MOR) agonist that selectively activates the G protein signaling pathway while minimizing the beta-arrestin pathway, which is responsible for the adverse effects associated with traditional opioid analgesics.

Mechanism of Action

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine selectively activates the G protein signaling pathway while minimizing the beta-arrestin pathway, which is responsible for the adverse effects associated with traditional opioid analgesics. This unique mechanism of action results in potent analgesic effects with a lower risk of respiratory depression, constipation, and other adverse effects.
Biochemical and physiological effects:
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine binds to the mu-opioid receptor and selectively activates the G protein signaling pathway, resulting in the inhibition of pain signals. This leads to potent analgesic effects without the adverse effects commonly associated with traditional opioid analgesics. N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to have a lower risk of respiratory depression, constipation, and other adverse effects.

Advantages and Limitations for Lab Experiments

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has several advantages for lab experiments, including its potent analgesic effects, unique mechanism of action, and lower risk of adverse effects. However, N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine is still a relatively new drug, and more research is needed to fully understand its potential applications and limitations in lab experiments.

Future Directions

There are several potential future directions for N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine research, including the development of new formulations and delivery methods, further exploration of its unique mechanism of action, and its potential use in the treatment of chronic pain. Additionally, more research is needed to fully understand the potential benefits and limitations of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine in different patient populations and clinical settings.

Synthesis Methods

The synthesis of N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine involves a multi-step process that starts with the reaction of 2,4-dichlorobenzyl alcohol with 3-methoxybenzaldehyde to form 2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde. This intermediate is then reacted with 1H-imidazole-1-carboxaldehyde to form N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1H-imidazole-1-carboxamide. The final step involves the reduction of the carboxamide group to form N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine.

Scientific Research Applications

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has been extensively studied in preclinical and clinical trials for its potential use as a pain management drug. It has been shown to be effective in treating acute pain, including postoperative pain and pain associated with trauma. N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine has also been shown to have a lower risk of respiratory depression and other adverse effects commonly associated with traditional opioid analgesics.

properties

Product Name

N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine

Molecular Formula

C21H23Cl2N3O2

Molecular Weight

420.3 g/mol

IUPAC Name

N-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C21H23Cl2N3O2/c1-27-20-5-2-4-16(13-24-8-3-10-26-11-9-25-15-26)21(20)28-14-17-6-7-18(22)12-19(17)23/h2,4-7,9,11-12,15,24H,3,8,10,13-14H2,1H3

InChI Key

SKEQOSDHXUAXEN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNCCCN3C=CN=C3

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNCCCN3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.